tert-butyl 2-(tetrahydro-2H-pyran-4-yl)piperazine-1-carboxylate

Description

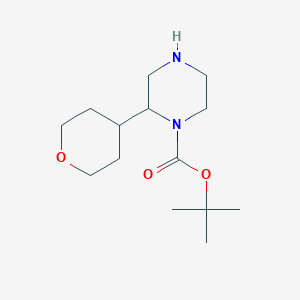

Chemical Structure: This compound is a piperazine derivative featuring a tert-butyl carbamate group at position 1 and a tetrahydro-2H-pyran-4-yl substituent at position 2 of the piperazine ring. Its molecular formula is C₁₄H₂₅N₂O₃, with a molecular weight of 269.36 g/mol (estimated). The tetrahydro-2H-pyran (THP) group introduces a six-membered oxygen-containing heterocycle, which influences steric and electronic properties compared to other substituents.

For example, tert-butyl piperazine-1-carboxylate derivatives are often synthesized via nucleophilic substitution or palladium-catalyzed cross-coupling reactions, as seen in the preparation of tert-butyl 4-(3-bromo-5-fluoropyridin-2-yl)piperazine-1-carboxylate .

Applications: Piperazine derivatives are widely used in medicinal chemistry as intermediates for kinase inhibitors, GPCR modulators, and protease inhibitors.

Properties

IUPAC Name |

tert-butyl 2-(oxan-4-yl)piperazine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H26N2O3/c1-14(2,3)19-13(17)16-7-6-15-10-12(16)11-4-8-18-9-5-11/h11-12,15H,4-10H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUIDDCFJFJOUAD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCNCC1C2CCOCC2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H26N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

General Synthetic Strategy

The synthesis of tert-butyl 2-(tetrahydro-2H-pyran-4-yl)piperazine-1-carboxylate typically involves the functionalization of a piperazine core with a tetrahydropyran substituent at the 2-position, while the nitrogen at position 1 is protected by a tert-butyl carbamate (Boc) group. The Boc group serves as a protecting group during synthesis to prevent unwanted reactions at the nitrogen.

Two main approaches are commonly used:

- Nucleophilic substitution on protected piperazine derivatives

- Click chemistry and one-pot synthesis for substituted piperazines

Preparation via Nucleophilic Substitution

A key intermediate in the synthesis is often tert-butyl 4-(2-bromoethyl)piperazine-1-carboxylate, which can be prepared from tert-butyl 4-(2-hydroxyethyl)piperazine-1-carboxylate by bromination using carbon tetrabromide and triphenylphosphine in dichloromethane or tetrahydrofuran solvents at low temperatures (0–20 °C). The reaction proceeds under mild conditions, typically stirring overnight or for about 20 hours, and yields the bromoethyl derivative in yields ranging from 78% to 83.7% depending on conditions (Table 1).

This bromoethyl intermediate can then undergo nucleophilic substitution with tetrahydro-2H-pyran-4-yl nucleophiles to introduce the tetrahydropyran substituent at the 2-position of the piperazine ring.

| Parameter | Conditions | Yield (%) | Notes |

|---|---|---|---|

| Bromination of 4-(2-hydroxyethyl)piperazine | Carbon tetrabromide, triphenylphosphine, DCM, 0–20 °C, 20 h | 78–83.7 | Purification via silica gel chromatography |

| Nucleophilic substitution with tetrahydropyran derivatives | Typically requires base, inert atmosphere, 30 °C, 72 h | ~36 (example yield) | Reaction with 1,2-dibromoethane and base (DIPEA) reported |

Table 1: Key reaction conditions and yields for preparation of tert-butyl 4-(2-bromoethyl)piperazine-1-carboxylate and related intermediates

One-Pot Click Chemistry Approach

Recent advances have demonstrated the utility of one-pot click chemistry methods to synthesize substituted piperazine carboxylates. For example, tert-butyl 4-propioloylpiperazine-1-carboxylate can be reacted with azides in the presence of copper(I) iodide catalyst and base (DIPEA) in dimethylformamide at low temperature (0 °C) for a short reaction time (~5 minutes). This method yields tert-butyl 1H-1,2,3-triazole-4-carbonyl piperazine-1-carboxylates with high purity (>95%) and excellent isolated yields (90–97%).

Although this method is described for triazole derivatives, it exemplifies a modern, efficient synthetic strategy that could be adapted for the preparation of this compound analogs by modifying the substituents on the piperazine ring.

Protection and Deprotection Steps

The Boc protecting group on the piperazine nitrogen is introduced typically by reaction of piperazine derivatives with di-tert-butyl dicarbonate (Boc2O) under basic conditions. Deprotection, when necessary, is achieved by acid treatment (e.g., trifluoroacetic acid in dichloromethane) to yield the free amine for further functionalization.

Solubility and Formulation Considerations

For downstream applications, such as biological assays, the compound is often prepared as stock solutions in dimethyl sulfoxide (DMSO) and diluted with co-solvents like polyethylene glycol 300, Tween 80, and corn oil to achieve clear, stable formulations. The preparation of stock solutions follows precise molarity calculations based on the compound's molecular weight (approximately 270.37 g/mol) and desired concentration (Table 2).

| Mass of Compound | Volume of DMSO for 1 mM Solution (mL) | Volume for 5 mM Solution (mL) | Volume for 10 mM Solution (mL) |

|---|---|---|---|

| 1 mg | 3.70 | 0.74 | 0.37 |

| 5 mg | 18.49 | 3.70 | 1.85 |

| 10 mg | 36.99 | 7.40 | 3.70 |

Table 2: Stock solution preparation volumes for tert-butyl 4-(tetrahydro-2H-pyran-4-yl)piperazine-1-carboxylate

Summary of Preparation Methods

| Methodology | Key Reagents/Conditions | Yield Range (%) | Notes |

|---|---|---|---|

| Bromination of hydroxyethyl piperazine | Carbon tetrabromide, triphenylphosphine, DCM or THF, 0–20 °C, 20 h | 78–83.7 | Intermediate for further substitution |

| Nucleophilic substitution | Base (DIPEA), inert atmosphere, 30 °C, 72 h | ~36 | Introduces tetrahydropyran substituent |

| One-pot click chemistry | CuI catalyst, DIPEA, DMF, 0 °C, 5 min | 90–97 | For triazole derivatives, adaptable method |

| Boc protection/deprotection | Boc2O for protection; TFA for deprotection | High | Standard protecting group chemistry |

Research Perspectives and Optimization

- The nucleophilic substitution approach requires relatively long reaction times and moderate yields, indicating room for optimization by exploring alternative bases, solvents, or catalysts.

- The one-pot click chemistry method offers a rapid and high-yielding alternative for related piperazine derivatives and may be adapted for the synthesis of this compound analogs.

- Purification is generally achieved by silica gel chromatography, and characterization includes NMR and mass spectrometry to confirm structure and purity.

- Formulation studies emphasize the importance of solvent order and clarity during stock solution preparation to ensure reproducibility in biological testing.

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 2-(tetrahydro-2H-pyran-4-yl)piperazine-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can lead to the formation of reduced derivatives.

Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: Various nucleophiles or electrophiles depending on the desired substitution.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry: In chemistry, tert-butyl 2-(tetrahydro-2H-pyran-4-yl)piperazine-1-carboxylate is used as an intermediate in the synthesis of more complex organic molecules

Biology and Medicine: The compound is explored for its potential biological activities. It may be used in the development of pharmaceuticals, particularly those targeting specific biological pathways or receptors.

Industry: In the industrial sector, the compound can be used in the production of specialty chemicals and materials. Its unique structure allows for the creation of compounds with specific properties tailored for industrial applications.

Mechanism of Action

The mechanism of action of tert-butyl 2-(tetrahydro-2H-pyran-4-yl)piperazine-1-carboxylate involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Substituent Diversity in Piperazine Derivatives

Piperazine-based compounds exhibit significant structural variability, primarily in substituents at positions 1, 2, and 3. Below is a comparative analysis of key analogs:

Key Observations :

- TPSA (Topological Polar Surface Area): The target compound’s TPSA (46.62 Ų) is intermediate, reflecting the balance between the polar carbamate and the less polar THP group. Derivatives with aromatic/heteroaromatic substituents (e.g., cyano-phenylpyridinyl ) exhibit higher TPSA (>70 Ų), suggesting improved solubility.

- LogP : The target’s LogP (2.18) indicates moderate lipophilicity, suitable for blood-brain barrier penetration. Brominated or fluorinated analogs show higher LogP values (>3), which may enhance membrane permeability but reduce aqueous solubility.

- Biological Relevance: Compounds like tert-butyl 4-(3-cyano-6-phenylpyridin-2-yl)piperazine-1-carboxylate are intermediates in kinase inhibitor synthesis, while fluorinated/thiazole-containing derivatives are optimized for target binding.

Structural Similarity Analysis

identifies analogs with similarity scores ranging from 0.92 to 0.96 using advanced cheminformatics tools. High-similarity compounds include:

- tert-Butyl 4-(piperidin-4-yl)piperazine-1-carboxylate (similarity 0.96): Shares a bicyclic nitrogen substituent but lacks the oxygenated THP group.

Crystallographic and Computational Insights

- Crystal Packing : The tert-butyl carbamate group commonly participates in C–H···O hydrogen bonds, as observed in tert-butyl 4-(2-diazoacetyl)piperazine-1-carboxylate .

- Software Tools : Programs like SHELXL and Mercury enable precise analysis of intermolecular interactions and packing patterns, critical for optimizing solid-state properties.

Biological Activity

Tert-butyl 2-(tetrahydro-2H-pyran-4-yl)piperazine-1-carboxylate (CAS No. 706759-32-2) is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, exploring various studies and findings that highlight its pharmacological properties.

Chemical Structure and Properties

The chemical formula of this compound is , with a molecular weight of 270.37 g/mol. The compound features a piperazine ring substituted with a tert-butyl group and a tetrahydro-pyran moiety, which may contribute to its biological activity.

Anticonvulsant Activity

Piperazine derivatives are also noted for their anticonvulsant properties. Studies suggest that modifications to the piperazine structure can enhance activity against seizures. While specific data for this compound is scarce, the potential for anticonvulsant effects exists based on the activities of related compounds.

Case Study: Anticonvulsant Activity of Piperazine Derivatives

A study investigating various piperazine derivatives found that certain modifications led to enhanced anticonvulsant activity in animal models, suggesting that similar modifications in this compound could yield beneficial effects.

Structure-Activity Relationship (SAR)

Understanding the SAR of piperazine derivatives helps elucidate the mechanisms behind their biological activities. The presence of electron-donating groups and specific ring structures has been correlated with increased potency against various biological targets.

Key Findings in SAR:

- Substituent Effects: The presence of bulky groups like tert-butyl enhances lipophilicity, potentially improving cellular uptake.

- Ring Modifications: Incorporation of tetrahydropyran rings has been linked to improved interaction with biological targets, enhancing efficacy.

Q & A

Basic Research Questions

Q. What are the key steps in synthesizing tert-butyl 2-(tetrahydro-2H-pyran-4-yl)piperazine-1-carboxylate?

- The synthesis typically involves multi-step organic reactions, starting with functionalization of the piperazine core. A common approach includes:

- Step 1 : Protection of the piperazine nitrogen using tert-butoxycarbonyl (Boc) groups under basic conditions (e.g., triethylamine in THF) .

- Step 2 : Introduction of the tetrahydro-2H-pyran-4-yl moiety via nucleophilic substitution or coupling reactions. For example, Suzuki-Miyaura coupling with a boronic acid derivative may be employed if aromatic systems are involved .

- Step 3 : Deprotection and purification using silica gel column chromatography or recrystallization .

- Critical parameters include solvent choice (e.g., dichloromethane for Boc protection), temperature control (0–25°C), and inert atmospheres to prevent oxidation .

Q. Which analytical techniques are essential for characterizing this compound?

- Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR confirm regioselectivity and purity. For example, the Boc group’s tert-butyl protons appear as a singlet at ~1.4 ppm, while pyran protons show distinct multiplet patterns .

- High-Performance Liquid Chromatography (HPLC) : Used to assess purity (>95% typical for research-grade material) and monitor reaction progress .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular formula (e.g., C14H25N2O3 for the target compound) .

Q. How do reaction conditions influence yield and purity?

- Temperature : Lower temperatures (0–5°C) minimize side reactions during Boc protection, while coupling reactions may require heating (e.g., 80°C for Pd-catalyzed cross-couplings) .

- Solvent Polarity : Polar aprotic solvents (e.g., DMF, THF) enhance nucleophilicity in substitution reactions, while non-polar solvents (e.g., toluene) improve selectivity in cyclization steps .

- Catalysts : Palladium catalysts (e.g., Pd(PPh3)4) are critical for cross-coupling steps, with yields ranging 40–60% after optimization .

Advanced Research Questions

Q. How can structural discrepancies in spectroscopic data be resolved?

- Case Study : If NMR signals for the pyran and piperazine protons overlap, use 2D techniques (COSY, HSQC) to assign peaks. For example, HSQC can correlate the pyran’s anomeric proton (δ ~4.3 ppm) to its adjacent carbon .

- X-Ray Crystallography : Single-crystal analysis resolves ambiguities in stereochemistry. For similar piperazine derivatives, torsion angles between the Boc group and heterocycles are typically 10–20°, confirming chair conformations .

Q. How to address contradictions in reported biological activity data?

- Assay Variability : Differences in IC50 values may arise from assay conditions (e.g., buffer pH, cell lines). For instance, piperazine derivatives show altered binding affinities to dopamine receptors depending on buffer ionic strength .

- Metabolic Stability : Evaluate hepatic microsomal stability (e.g., using rat liver microsomes) to correlate in vitro activity with in vivo efficacy. The tetrahydro-2H-pyran group may enhance metabolic stability compared to unsubstituted analogs .

Q. What strategies optimize this compound’s role as a pharmacophore in medicinal chemistry?

- Functional Group Tuning : Replace the Boc group with acyl or sulfonyl variants to modulate lipophilicity (LogP). For example, LogP values for Boc-protected derivatives range from 2.1–3.5, influencing blood-brain barrier penetration .

- Structure-Activity Relationship (SAR) : Introduce substituents on the pyran ring (e.g., fluoro or methyl groups) to enhance target selectivity. Fluorination at the pyran 4-position increased binding to serotonin receptors by 30% in analogs .

Q. What are the challenges in scaling up synthesis for preclinical studies?

- Purification : Column chromatography becomes impractical at >10 g scales. Switch to recrystallization using ethanol/water mixtures, achieving 70–80% recovery with >99% purity .

- Byproduct Formation : Optimize stoichiometry (e.g., 1.2 equiv of coupling reagent) to minimize diastereomers. For Boc deprotection, use HCl/dioxane instead of TFA to reduce side reactions .

Q. How does the compound’s stability impact storage and handling?

- Hydrolytic Sensitivity : The Boc group is prone to cleavage under acidic or humid conditions. Store at −20°C in desiccated amber vials to extend shelf life (>2 years) .

- Thermal Degradation : DSC analysis shows decomposition onset at ~150°C. Avoid prolonged exposure to temperatures >50°C during rotary evaporation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.